molecular formula C5H9FO2 B12953260 Methyl (R)-3-fluoro-2-methylpropanoate

Methyl (R)-3-fluoro-2-methylpropanoate

Cat. No.: B12953260
M. Wt: 120.12 g/mol
InChI Key: MVSLCGCLCBQSAE-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl ®-3-fluoro-2-methylpropanoate is an organic compound belonging to the class of esters. It is characterized by the presence of a methyl ester group attached to a fluorinated carbon chain. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl ®-3-fluoro-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of ®-3-fluoro-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of Methyl ®-3-fluoro-2-methylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl ®-3-fluoro-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-fluoro-2-methylpropanoic acid.

    Reduction: Formation of 3-fluoro-2-methylpropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl ®-3-fluoro-2-methylpropanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl ®-3-fluoro-2-methylpropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The fluorine atom’s presence can influence the compound’s reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

    Methyl 3-fluoropropanoate: Similar structure but lacks the methyl group on the carbon chain.

    Ethyl ®-3-fluoro-2-methylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl ®-2-fluoro-2-methylpropanoate: Similar structure but with the fluorine atom on a different carbon.

Uniqueness: Methyl ®-3-fluoro-2-methylpropanoate is unique due to the specific positioning of the fluorine atom and the methyl group, which can significantly influence its chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C5H9FO2

Molecular Weight

120.12 g/mol

IUPAC Name

methyl (2R)-3-fluoro-2-methylpropanoate

InChI

InChI=1S/C5H9FO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m0/s1

InChI Key

MVSLCGCLCBQSAE-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](CF)C(=O)OC

Canonical SMILES

CC(CF)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.